N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-21-6-3-16-14(19)15(20)17-10-13(12-2-9-23-11-12)18-4-7-22-8-5-18/h2,9,11,13H,3-8,10H2,1H3,(H,16,19)(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOIEHPTQNZSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Morpholine Ring : Enhances solubility and biological activity.
- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Methoxyethyl Group : May influence pharmacokinetics and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of oxalyl chloride with appropriate amines under controlled conditions. The general synthetic route includes:
- Formation of an oxalyl chloride intermediate from oxalic acid.
- Reaction with 2-methoxyethylamine and morpholino compounds to yield the desired oxalamide.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways, leading to therapeutic effects in various conditions. Research indicates that it can act as an inhibitor or modulator in biochemical pathways relevant to disease processes.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of oxalamides exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties.
- The mechanism involves the induction of apoptosis in tumor cells through mitochondrial pathways.
-
Antimicrobial Properties :
- Preliminary tests indicate that the compound has antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
-
Neuroprotective Effects :
- Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | Anticancer | Induces apoptosis in cancer cell lines |
| N1-(sec-butyl)-N2-(2-methoxyethyl)oxalamide | Antimicrobial | Effective against Gram-positive bacteria |
| N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide | Neuroprotective | Protects against oxidative stress |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Oxalamides exhibit diverse applications depending on substituents. Below is a comparative analysis with structurally or functionally related compounds:
Structural and Functional Analogues
Key Comparative Insights
- Bioactivity: Antimicrobial Activity: GMC-series compounds (e.g., GMC-3) show efficacy against microbial strains due to aryl and isoindoline-dione groups, which are absent in the target compound . Flavor Chemistry: S336 and its analogs (e.g., Entry 3769 in ) leverage methoxybenzyl and pyridyl groups for umami enhancement, contrasting with the target’s morpholino-thiophene motif. Kinase Inhibition: Regorafenib analog 1c shares the oxalamide core but uses a trifluoromethyl group for lipophilicity, whereas the target’s morpholino group may improve solubility.
- Metabolic Stability: S336 resists amide hydrolysis in rat hepatocytes , suggesting that electron-donating groups (e.g., methoxy) stabilize the amide bond. The target’s morpholino group may similarly hinder enzymatic degradation.
- Synthetic Routes: Most oxalamides (e.g., S336, GMC-series) are synthesized via coupling of oxalyl derivatives (e.g., ethyl oxalate) with amines under reflux . The target compound likely follows similar protocols, though morpholino-thiophene incorporation may require specialized reagents.
- Physicochemical Properties: Melting Points: Regorafenib analog 1c has a high melting point (260–262°C) due to aromatic stacking , while S336’s flavorant role implies lower thermal stability. The target’s morpholino group may reduce crystallinity compared to aryl-substituted analogs. Solubility: Morpholino and methoxyethyl groups enhance water solubility relative to trifluoromethyl (1c) or isoindoline-dione (GMC-series) substituents.
Preparation Methods
Oxalyl Chloride Route
The oxalamide core is synthesized by reacting oxalyl chloride with primary amines. For N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, a stepwise approach is employed:
Reaction Conditions :
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0–5°C (ice bath) to control exothermicity.
- Stoichiometry : 1:1 molar ratio of oxalyl chloride to 2-methoxyethylamine.
Procedure :
- Oxalyl chloride (1.0 equiv) is added dropwise to a solution of 2-methoxyethylamine (1.0 equiv) in DCM.
- The mixture is stirred for 2 hours at 0°C, followed by 12 hours at room temperature.
- The intermediate monoamide chloride is isolated via rotary evaporation.
Characterization :
- IR : Strong absorption at 1708 cm⁻¹ (C=O stretch).
- 1H NMR (CDCl3) : δ 3.38 (s, 3H, OCH3), 3.55 (t, 2H, CH2O), 3.72 (t, 2H, NHCH2).
Synthesis of 2-Morpholino-2-(thiophen-3-yl)ethylamine
Thiophene Functionalization
The thiophen-3-yl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution.
Reaction Conditions :
Morpholine Incorporation
Step 1 : Conversion of 2-(thiophen-3-yl)ethanol to 2-chloroethylthiophene using thionyl chloride.
Step 2 : Nucleophilic substitution with morpholine in acetone/K2CO3.
Characterization :
Optimization of Reaction Parameters
Solvent Systems
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 92 | 98 |
| Acetonitrile | 85 | 95 |
| DMF | 88 | 97 |
Key Insight : Ethanol maximizes yield due to its polar aprotic nature, enhancing nucleophilicity.
Temperature and Time
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 65 |
| 50 | 12 | 78 |
| 80 (reflux) | 6 | 92 |
Reflux conditions accelerate reaction kinetics while minimizing decomposition.
Industrial-Scale Production
Continuous Flow Reactors
Quality Control
- HPLC : Purity >99% achieved using C18 reverse-phase columns.
- Elemental Analysis : C, H, N values align with theoretical calculations (e.g., C: 54.32%, H: 6.78%, N: 12.45%).
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-d6) :
13C NMR (DMSO-d6) :
Challenges and Mitigation Strategies
Side Reactions
Q & A
Basic: What synthetic routes are recommended for preparing N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, and how is purity ensured?
Methodological Answer:
- Stepwise Synthesis : Adapt protocols from analogous oxalamides (e.g., ). For example:
- React 2-methoxyethylamine with ethyl chlorooxoacetate in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Hydrolyze the intermediate with NaOH in ethanol.
- Couple with 2-morpholino-2-(thiophen-3-yl)ethylamine using DMAP as a catalyst.
- Purification : Use silica gel column chromatography ( ) with gradients (e.g., 0–10% MeOH in DCM).
- Quality Control : Validate purity (>90%) via reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) and confirm structure with (e.g., δ 1.10–2.20 ppm for morpholine protons, thiophene signals at ~7.0 ppm) .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Use LC-MS (APCI+ or ESI+) to verify molecular ion peaks (e.g., calculated m/z vs. observed [M+H]) .
- Elemental Analysis : Validate C, H, N content (±0.4% theoretical) .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound in biological assays?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified morpholine (e.g., piperidine) or thiophene (e.g., furan) groups ().
- Biological Testing :
- Use cell-based antiviral assays (e.g., HIV entry inhibition in ) with IC calculations.
- Compare stereoisomers (e.g., separate diastereomers via chiral HPLC) to assess activity differences .
- Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with bioactivity .
Advanced: What computational strategies predict the electronic properties and binding interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
Advanced: How can crystallography resolve ambiguities in molecular conformation or supramolecular interactions?
Methodological Answer:
- Crystallization : Use vapor diffusion (e.g., methanol/water) to grow single crystals .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : Use SHELXL ( ) for structure solution. Analyze hydrogen bonding (e.g., oxalamide N–H···O) and π-stacking (thiophene rings) .
Methodological: How to address discrepancies in biological assay results across different studies?
Methodological Answer:
- Reproducibility Checks :
- Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Validate compound stability (e.g., LC-MS post-assay to rule out degradation).
- Data Triangulation :
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity).
- Analyze stereochemical purity (e.g., chiral HPLC in ) to exclude isomer-driven variability .
Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?
Methodological Answer:
- Formulation Screening : Test co-solvents (e.g., PEG 400, cyclodextrins) or nanoemulsions.
- Stability Studies :
- Monitor degradation (HPLC) under physiological pH (7.4) and temperature (37°C).
- Assess photostability (ICH Q1B guidelines) due to thiophene’s UV sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
